molecular formula C6H7ClO B568462 (2S,3S)-3-chloro-2-ethynyloxolane CAS No. 122305-58-2

(2S,3S)-3-chloro-2-ethynyloxolane

Cat. No.: B568462
CAS No.: 122305-58-2
M. Wt: 130.571
InChI Key: RGFCOYSMOSCVGR-WDSKDSINSA-N
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Description

(2S,3S)-3-chloro-2-ethynyloxolane, also known as this compound, is a useful research compound. Its molecular formula is C6H7ClO and its molecular weight is 130.571. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Modification for Latex Production Enhancement

The study by Derouet, Cauret, and Brosse (2003) explores the chemical fixation of 2-chloroethylphosphonic acid (ethephon) onto 1,4-polyisoprene chains to create new derivatives with prolonged stimulating activity for latex production by the rubber tree (Hevea brasiliensis). This indicates the potential for chlorinated compounds in agricultural and industrial applications to enhance natural product yields through chemical modifications Derouet, Cauret, & Brosse, 2003.

2. Organic Synthesis and Molecular Characterization

The work by Sasaki, Mizutani, Kunieda, and Tamiaki (2008) focuses on the synthesis of 3-ethynyl-chlorin from methyl pyropheophorbide-d using Bestmann-Ohira reagent, and its further modification to form derivatives with substituted ethynyl groups. This research demonstrates the versatility of chloro-ethynylated compounds in synthesizing and modifying organic molecules for studying their optical properties, which could be relevant in photophysical studies and material science Sasaki, Mizutani, Kunieda, & Tamiaki, 2008.

3. Catalytic Reactions and Asymmetric Synthesis

Li, Zhang, Xiao, and Zhang (2000) synthesized chiral hydroxyl monophosphane and bisphospholanes from D-mannitol, showcasing the use of chiral, chlorinated, and ethynylated compounds in asymmetric catalytic reactions. These catalysts were applied in the asymmetric hydrogenation of various olefins, demonstrating the potential of such compounds in facilitating selective and efficient chemical transformations Li, Zhang, Xiao, & Zhang, 2000.

4. Electrophilic Chlorination and Industrial Applications

Mengzhou Wang et al. (2016) explored the use of 1-chloro-1,2-benziodoxol-3-one for the electrophilic chlorination of arenes and heterocycles, highlighting the industrial relevance of chlorinating agents in synthesizing pharmaceuticals and dyes. This reflects the broader utility of chlorinated reagents in chemical synthesis, possibly hinting at applications for compounds like "(2S,3S)-3-chloro-2-ethynyloxolane" in similar contexts Mengzhou Wang et al., 2016.

Properties

IUPAC Name

(2S,3S)-3-chloro-2-ethynyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFCOYSMOSCVGR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1C(CCO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@H]1[C@H](CCO1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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